molecular formula C7H16Cl2N2 B6607304 2-(1-methylpyrrolidin-3-ylidene)ethan-1-amine dihydrochloride CAS No. 2567517-44-4

2-(1-methylpyrrolidin-3-ylidene)ethan-1-amine dihydrochloride

Cat. No.: B6607304
CAS No.: 2567517-44-4
M. Wt: 199.12 g/mol
InChI Key: VFHUKMCVYGZWRT-IFFVMENDSA-N
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Description

2-(1-Methylpyrrolidin-3-ylidene)ethan-1-amine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methylpyrrolidin-3-ylidene)ethan-1-amine dihydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the amine group. One common method is the cyclization of 1-methyl-3-aminopropan-1-one with a suitable reagent to form the pyrrolidine ring. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methylpyrrolidin-3-ylidene)ethan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyrrolidines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Methylpyrrolidin-3-ylidene)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: It is utilized in the design and synthesis of novel medicinal compounds with potential therapeutic effects.

  • Industry: The compound finds applications in the production of materials and chemicals used in various industrial processes.

Mechanism of Action

The mechanism by which 2-(1-methylpyrrolidin-3-ylidene)ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-(1-Methylpyrrolidin-3-ylidene)ethan-1-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other pyrrolidine derivatives, such as 2-(1,2,2-trimethylpyrrolidin-3-ylidene)propanedinitrile and various pyrrolidinone derivatives.

  • Uniqueness: The presence of the methyl group at the 1-position and the specific amine group in this compound distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

(2E)-2-(1-methylpyrrolidin-3-ylidene)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-3-7(6-9)2-4-8;;/h2H,3-6,8H2,1H3;2*1H/b7-2+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHUKMCVYGZWRT-IFFVMENDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CCN)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C(=C\CN)/C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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